molecular formula C5H6O B13439998 2-Methylfuran-D6

2-Methylfuran-D6

Cat. No.: B13439998
M. Wt: 88.14 g/mol
InChI Key: VQKFNUFAXTZWDK-RLTMCGQMSA-N
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Description

2-Methylfuran-D6 is a deuterated form of 2-Methylfuran, a compound with the molecular formula C5D6O. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful for various analytical and experimental purposes. This compound is often utilized in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylfuran-D6 typically involves the deuteration of 2-Methylfuran. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. One common method involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2-Methylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylfuran-D6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methylfuran-D6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the development of new materials and as a solvent in various industrial processes .

Mechanism of Action

The mechanism of action of 2-Methylfuran-D6 involves its interaction with molecular targets through its furan ring. The deuterium atoms provide stability and allow for precise tracking in experimental studies. In oxidation reactions, the compound forms peroxide radicals, which further decompose into stable aldehydes and cyclic ketones. These reactions are influenced by temperature and pressure, and the products can be analyzed using kinetic simulations and density functional theory (DFT) calculations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylfuran-D6 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. Its isotopic properties make it particularly valuable in NMR spectroscopy and mass spectrometry, where it serves as an internal standard or tracer .

Properties

Molecular Formula

C5H6O

Molecular Weight

88.14 g/mol

IUPAC Name

2,3,4-trideuterio-5-(trideuteriomethyl)furan

InChI

InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i1D3,2D,3D,4D

InChI Key

VQKFNUFAXTZWDK-RLTMCGQMSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=CO1

Origin of Product

United States

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